A Technical Guide to the Physicochemical Properties of 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanol
A Technical Guide to the Physicochemical Properties of 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanol, also known as 1H,1H,2H,2H-perfluoro-1-hexanol or 4:2 fluorotelomer alcohol (4:2 FTOH), is a significant organofluorine compound belonging to the family of fluorotelomer alcohols (FTOHs). These compounds are characterized by a perfluorinated carbon chain "tail" and a hydroxyl functional "head" group. This unique amphiphilic structure imparts properties that make them valuable intermediates in the synthesis of a wide range of commercially important products, including polymers, surfactants, and surface-finishing agents for textiles, paper, and leather.
Understanding the physicochemical properties of 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanol is critical for its application in materials science, for assessing its environmental fate and transport, and for evaluating its toxicological profile. As precursors to persistent perfluorinated carboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA), the study of FTOHs is of significant interest to environmental and health researchers.[1] This guide provides a comprehensive overview of the core physicochemical data, outlines standard experimental methodologies for their determination, and presents a logical diagram of its metabolic pathway.
Physicochemical Data
The following tables summarize the key physicochemical properties of 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanol.
Table 1: Identification and Structural Properties
| Property | Value |
| Chemical Name | 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanol |
| Synonyms | 1H,1H,2H,2H-Perfluorohexan-1-ol, 4:2 FTOH |
| CAS Number | 2043-47-2 |
| Molecular Formula | C6H5F9O |
| Molecular Weight | 264.09 g/mol [2] |
| SMILES | OCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)F[2] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 10 |
| Rotatable Bond Count | 4 |
Table 2: Thermodynamic and Physical Properties
| Property | Value | Source |
| Melting Point | -58 °C | [2] |
| Boiling Point | 142 °C (at 760 Torr) | [2] |
| 65 °C (at 20 Torr) | [3] | |
| Density | 1.590 g/mL | [2] |
| 1.5 ± 0.1 g/cm³ | [3] | |
| Vapor Pressure | 12.9 mmHg at 25°C | [3][4] |
| Flash Point | 164 °F (73.3 °C) | [4] |
| Refractive Index (n20/D) | 1.314 | [4] |
Table 3: Solubility and Partitioning Properties
| Property | Value | Source |
| Water Solubility | Slightly soluble | [4] |
| Solubility in other solvents | Chloroform, Methanol (Slightly) | [4] |
| LogP (Octanol/Water Partition Coefficient) | 3.30 | [2] |
| 2.837 | [4] | |
| Predicted pKa | 14.16 ± 0.10 | [4] |
| Polar Surface Area (PSA) | 20.23 Ų | [4] |
Experimental Protocols
The determination of the physicochemical properties of chemical substances is standardized through internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD).[2][3][4][5][6] These protocols ensure data quality, consistency, and mutual acceptance across different laboratories and regulatory bodies. Below are the general methodologies for determining the key properties of 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanol.
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Melting Point (OECD TG 102): The melting point is determined by methods such as the capillary method, where a small amount of the substance is heated in a capillary tube, and the temperature range over which melting occurs is observed. For substances like 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanol, which has a very low melting point, a cryostat is typically used to control and slowly ramp the temperature from a solid state.
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Boiling Point (OECD TG 103): The boiling point is measured using techniques like ebulliometry or dynamic methods where the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded. For boiling points at reduced pressures, a vacuum distillation apparatus is employed, and the results are often extrapolated to standard atmospheric pressure.
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Density (OECD TG 109): The density of a liquid is typically determined using a hydrometer, a pycnometer, or an oscillating densitometer. The measurement involves determining the mass of a known volume of the substance at a specified temperature (e.g., 20°C).
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Vapor Pressure (OECD TG 104): The vapor pressure can be measured using several methods. The dynamic method involves measuring the boiling temperature at different applied pressures. The static method involves introducing the substance into a vacuum and measuring the resulting pressure at thermal equilibrium. For low vapor pressures, the gas saturation method (effusion method) is often employed.
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Water Solubility (OECD TG 105): The column elution method or the flask method is used. In the flask method, the substance is dissolved in water at a specific temperature until saturation is reached. The concentration of the dissolved substance in the aqueous phase is then determined analytically, often using techniques like gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).
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Octanol/Water Partition Coefficient (LogP) (OECD TG 107 & 117): The LogP value, a measure of a chemical's hydrophobicity, is commonly determined using the shake-flask method. The substance is partitioned between n-octanol and water. After equilibration, the concentration of the substance in both phases is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase. High-Performance Liquid Chromatography (HPLC) methods are also frequently used to estimate LogP by correlating the retention time of the substance on a nonpolar stationary phase with the known LogP values of reference compounds.
Metabolic Pathway Visualization
Fluorotelomer alcohols like 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanol are known to undergo biotransformation in organisms. This metabolism is a key factor in assessing their potential for bioaccumulation and toxicity. The primary metabolic pathway involves the oxidation of the alcohol group, leading to the formation of various intermediates and ultimately resulting in the formation of persistent perfluorinated carboxylic acids (PFCAs).[7][8]
Caption: Metabolic pathway of 4:2 FTOH to persistent PFCAs.
The diagram above illustrates the generally accepted metabolic pathway for 4:2 FTOH. The process is initiated by the oxidation of the primary alcohol to an aldehyde by alcohol dehydrogenase (ADH). This is followed by further oxidation to a carboxylic acid intermediate by aldehyde dehydrogenase (ALDH). This fluorotelomer carboxylic acid can then undergo further degradation, often described as a β-oxidation-like process, to yield shorter-chain perfluorinated carboxylic acids, such as perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA). These resulting PFCAs are known for their environmental persistence.
References
- 1. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. Fluorotelomer Alcohols' Toxicology Correlates with Oxidative Stress and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Biomarkers of Exposure to FTOHs and PAPs in Humans Using a Targeted and Nontargeted Analysis Approach - PMC [pmc.ncbi.nlm.nih.gov]
